molecular formula C18H14N4O2 B15109970 5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Cat. No.: B15109970
M. Wt: 318.3 g/mol
InChI Key: VYSZWMAFONLBBO-UHFFFAOYSA-N
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Description

5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with two phenyl groups and an imidazolidine-2,4-dione moiety, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential cytotoxic activity against cancer cell lines.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism by which 5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. For instance, its cytotoxic activity is believed to result from the inhibition of key enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **5-(1,3-diphenyl-1H-pyrazol-4-yl)methylene-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
  • 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl(pyridin-4-yl)methanone

Uniqueness

5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione stands out due to its unique combination of a pyrazole ring and an imidazolidine-2,4-dione moiety. This structure provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

5-(1,3-diphenylpyrazol-4-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H14N4O2/c23-17-16(19-18(24)20-17)14-11-22(13-9-5-2-6-10-13)21-15(14)12-7-3-1-4-8-12/h1-11,16H,(H2,19,20,23,24)

InChI Key

VYSZWMAFONLBBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3C(=O)NC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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